4-tert-butyl-N-[2-(1H-indol-1-yl)ethyl]-2-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indole derivatives are a significant class of heterocyclic compounds. They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Synthesis Analysis
Indole derivatives can be synthesized through various methods. One of the strategies includes transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .
Molecular Structure Analysis
The molecular structure of indole derivatives is complex and diverse. Indole is also known as benzopyrrole which contains benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .
Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions. Multicomponent reactions (MCRs) offer access to complex molecules. These reactions are generally high-yielding, operationally friendly, time- and cost-effective .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary widely. They are generally crystalline and colorless in nature with specific odors .
Scientific Research Applications
Synthesis and Polymer Applications
Synthesis and Properties of Ortho-Linked Polyamides
Hsiao et al. (2000) synthesized ortho-linked polyamides using compounds structurally similar to 4-tert-butyl-N-[2-(1H-indol-1-yl)ethyl]-2-oxopyrrolidine-3-carboxamide. These polyamides, characterized by their flexibility, solubility in polar solvents, and thermal stability, demonstrate the potential application of similar compounds in the development of new polymeric materials with desirable physical and chemical properties (Hsiao, Yang, & Chen, 2000).
Chemical Synthesis and Catalysis
N-Benzyltetrahydropyrido-Anellated Thiophene Derivatives
Research by Pietsch et al. (2007) on tert-butyl-containing compounds has contributed to the development of new anticholinesterases. This study demonstrates the versatility of tert-butyl-based compounds in medicinal chemistry, suggesting that this compound could also be a valuable scaffold for drug development (Pietsch, Nieger, & Gütschow, 2007).
Supramolecular Chemistry and Crystal Engineering
Diverse Supramolecular Arrangement Influenced by Weak Intermolecular Interactions
A study by Samipillai et al. (2016) on the crystal structure of oxopyrrolidine analogues, including those with tert-butyl groups, provides insights into how weak interactions can influence the supramolecular assembly of these compounds. This research suggests potential applications in designing new materials and drugs through crystal engineering (Samipillai, Bhatt, Kruger, Govender, & Naicker, 2016).
Organic Synthesis and Drug Metabolism
An Unusual By-product from a Non-synchronous Reaction
The study by MacorJohn et al. (1998) provides insight into the complex reactions that can occur with compounds similar to this compound. This highlights the importance of understanding reaction mechanisms for the development of new synthetic methodologies and the metabolism of potential drug candidates (MacorJohn, Kuipers, & Lachicotte, 1998).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-tert-butyl-N-(2-indol-1-ylethyl)-2-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-19(2,3)14-12-21-18(24)16(14)17(23)20-9-11-22-10-8-13-6-4-5-7-15(13)22/h4-8,10,14,16H,9,11-12H2,1-3H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIVTSXSFVPWCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNC(=O)C1C(=O)NCCN2C=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.